
5-Bromo-4-chloro-1H-indol-3-yl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-1H-indol-3-yl nonanoate: is a fluorescent substrate used primarily for enzyme detection. This compound reacts with various enzymes to produce a fluorescent product, making it a valuable tool in biochemical assays . It has shown activity against enzymes such as β-galactosidase, α-chymotrypsin, and β-glucuronidase .
Métodos De Preparación
The synthesis of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate typically involves the following steps:
Synthesis of the Indole Precursor: The indole ring is synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The halogenated indole is then esterified with nonanoic acid to form this compound.
Análisis De Reacciones Químicas
5-Bromo-4-chloro-1H-indol-3-yl nonanoate undergoes several types of chemical reactions:
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloro-1H-indol-3-yl nonanoate has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent substrate to detect enzyme activity in various biochemical assays.
Molecular Biology: The compound is employed in gene expression studies to monitor the activity of enzymes like β-galactosidase.
Medical Research: It is used in the development of diagnostic assays for detecting enzyme-related diseases.
Industrial Applications: The compound is utilized in the production of enzyme-based biosensors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloro-1H-indol-3-yl nonanoate involves its interaction with specific enzymes. When the compound is exposed to enzymes like β-galactosidase, α-chymotrypsin, and β-glucuronidase, it undergoes enzymatic hydrolysis to produce a fluorescent product . This fluorescence can be measured to determine the activity of the enzyme, making it a valuable tool in various assays .
Comparación Con Compuestos Similares
5-Bromo-4-chloro-1H-indol-3-yl nonanoate is unique due to its specific halogenation pattern and ester group, which confer distinct properties compared to other indole derivatives. Similar compounds include:
5-Bromo-4-chloro-3-indolyl nonanoate: This compound has a similar structure but differs in the position of the ester group.
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: This compound is used as a chromogenic substrate for β-glucuronidase detection.
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: This compound is used in various biochemical assays for enzyme detection.
These compounds share similar applications but differ in their specific chemical properties and the enzymes they target.
Propiedades
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO2/c1-2-3-4-5-6-7-8-15(21)22-14-11-20-13-10-9-12(18)17(19)16(13)14/h9-11,20H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSCZNTXZOTUFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564414 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133950-77-3 |
Source


|
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
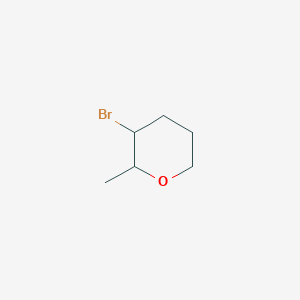

![Dimethyl [(3-methoxyphenyl)methyl]phosphonate](/img/structure/B137630.png)
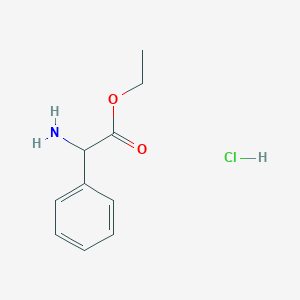


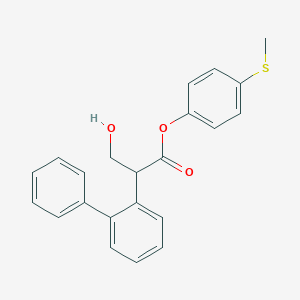
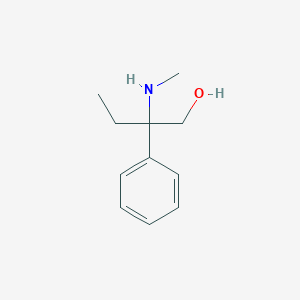
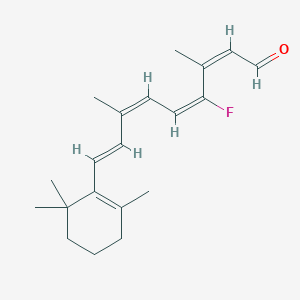
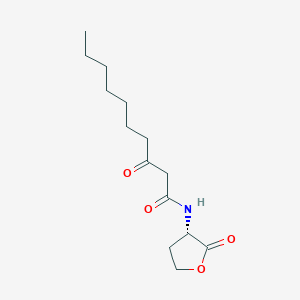
![tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B137645.png)
